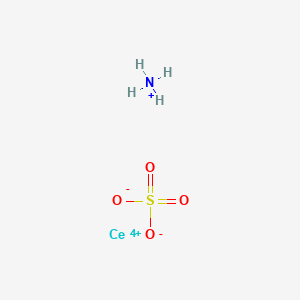

Azanium;cerium(4+);sulfate

Description

Contextualization within Cerium(IV) Chemistry and Lanthanide Redox Systems

The chemistry of lanthanides is largely dominated by the +3 oxidation state, a consequence of the thermodynamic stability associated with this electronic configuration across the series. researchgate.netosti.gov Cerium, however, is a notable exception, possessing a chemically accessible and stable +4 oxidation state. osti.govamericanelements.com This stability is attributed to the empty 4f⁰ electronic configuration of the Ce⁴⁺ ion. osti.gov The facile and reversible redox process between the cerous (+3) and ceric (+4) states is a cornerstone of cerium's utility in chemistry. srce.hr

The Ce⁴⁺/Ce³⁺ redox couple is characterized by a high standard redox potential, making cerium(IV) compounds strong oxidizing agents. wikipedia.org The precise value of this potential is highly sensitive to the composition of the electrolyte, particularly the nature and concentration of the coordinating anions (ligands). rsc.orgnih.gov In sulfuric acid, Ce⁴⁺ forms stable complexes with sulfate (B86663) and bisulfate ions, which significantly influences its redox behavior. nih.gov Studies have shown that Ce⁴⁺ is complexed by water and three bisulfate ligands in sulfuric acid, while Ce³⁺ is coordinated by nine water molecules. nih.gov This change in the coordination sphere between the two oxidation states is a key factor in the electron transfer mechanism. nih.gov

The accessibility of the +4 state sets cerium apart from most other lanthanides, whose redox chemistry is often more limited. osti.govsymmes.fr While researchers are exploring the use of redox-active ligands to induce multielectron transfer in other lanthanide complexes, cerium's inherent ability to cycle between the +3 and +4 states makes it a natural and powerful tool in redox-based chemical transformations. researchgate.netrsc.org This unique characteristic allows cerium compounds like azanium;cerium(4+);sulfate to participate in a wide range of oxidative reactions that are less accessible to other lanthanide elements.

Redox Potential of the Ce(IV)/Ce(III) Couple

| Electrolyte Medium | Potential (V vs. NHE) | Notes |

|---|---|---|

| General | ~+1.44 V | For ammonium (B1175870) cerium(IV) sulfate. wikipedia.org |

| 1 M H₂SO₄ | +1.44 V | A commonly cited value in sulfuric acid. |

| 6.5 mol kg⁻¹ HClO₄ at -5 °C | +1.755 V | Represents the limiting value as Ce(IV) concentration approaches zero. rsc.org |

| Water | +1.74 V | Thermodynamic potential. researchgate.net |

Historical Perspectives on the Academic Investigation of Cerium(IV) Sulfate Complexes

The investigation of cerium(IV) sulfate and its complexes has a rich history, primarily rooted in the field of analytical chemistry. For much of the 20th century, cerium(IV) solutions were established as standard titrants in a quantitative analysis method known as cerimetry. 182.160.97 Ceric sulfate was recognized as a powerful and versatile oxidizing agent with distinct advantages over other common oxidants like potassium permanganate (B83412) and potassium dichromate. riccachemical.com

Key advantages that spurred its academic and practical adoption included its high stability, the ability to be used in the presence of high concentrations of hydrochloric acid (where permanganate is unsuitable), and the fact that its reduced form, the cerous ion (Ce³⁺), is colorless. riccachemical.com This lack of color in the product prevents interference with visual indicators used to determine the endpoint of a titration. riccachemical.com Early academic work focused on precisely determining the formal potential of the Ce(IV)-Ce(III) couple under various acidic conditions to standardize its use as a titrimetric reagent. rsc.org

Ceric ammonium sulfate, being a primary standard, was often used to prepare stable solutions for these titrations. 182.160.97 Its application was extensive, including the determination of a wide array of inorganic and organic substances, such as arsenic trioxide and ferrous sulfate. 182.160.97acs.org These historical applications laid the groundwork for the modern understanding of cerium(IV)'s oxidative power and reaction mechanisms, paving the way for its expanded role in synthetic chemistry. lehigh.edu

Current Research Trajectories and Emerging Paradigms for this compound

While retaining its classical role in analysis, this compound and related cerium(IV) compounds are at the forefront of several modern research areas. A major focus is on catalysis, where cerium(IV) salts have proven to be highly efficient and reusable heterogeneous catalysts for various organic transformations. researchgate.netajchem-a.com For instance, cerium(IV) sulfate tetrahydrate has been successfully employed as a novel solid acid catalyst for the one-pot, solvent-free synthesis of complex organic molecules like 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. researchgate.netajchem-a.com These methods are lauded for their high yields, short reaction times, and environmentally friendly conditions. researchgate.netajchem-a.com

Another emerging paradigm is the application of cerium(IV) complexes in materials science and electronics. Researchers are investigating cerium(IV) complexes as p-dopants and electron transport materials in organic electronic components such as organic light-emitting diodes (OLEDs). google.com This research is driven by the favorable electronic properties, thermal stability, and low production cost of these cerium compounds. google.com

Furthermore, the robust redox chemistry of the Ce(IV)/Ce(III) couple is being explored for energy storage applications, specifically in redox flow batteries. researchgate.net While challenges such as the solubility of cerium ions in electrolyte solutions remain, the high cell voltage achievable with this couple makes it a promising candidate for future energy systems. researchgate.net The systematic investigation of the coordination chemistry of cerium(IV) continues to expand, with new complexes being synthesized that offer tailored reactivity for applications in catalysis, magnetism, and biomedical sciences. researchgate.net

Selected Modern Catalytic Applications of Cerium(IV) Sulfate

| Reaction Type | Product Synthesized | Key Advantages Noted |

|---|---|---|

| One-pot three-component reaction | 2,3-dihydroquinazolin-4(1H)-ones | Solvent-free conditions, high yields, short reaction time, reusable catalyst. researchgate.net |

| Four-component Hantzsch reaction | Polyhydroquinolines | High yields (88-97%), clean reaction, simple methodology, reusable catalyst. ajchem-a.com |

| Condensation Reaction | 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes | Solvent-free and microwave conditions. sigmaaldrich.com |

| Selective Oxidation | Ketones from secondary alcohols | Catalyzes oxidation using sodium bromate (B103136) as the primary oxidant. sigmaaldrich.com |

Properties

Molecular Formula |

CeH4NO4S+3 |

|---|---|

Molecular Weight |

254.22 g/mol |

IUPAC Name |

azanium;cerium(4+);sulfate |

InChI |

InChI=1S/Ce.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+4;;/p-1 |

InChI Key |

NPYWBTRFOVOZNK-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Azanium;cerium 4+ ;sulfate

Advanced Spectroscopic and Analytical Techniques

The intricate structure and electronic properties of azanium;cerium(4+);sulfate (B86663), commonly known as ammonium (B1175870) cerium(IV) sulfate dihydrate with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, have been investigated using a suite of advanced analytical techniques. These methods provide detailed insights into its vibrational modes, electronic transitions, elemental oxidation states, and thermal stability.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of ammonium cerium(IV) sulfate. The spectra are characterized by the distinct vibrational modes of the constituent polyatomic ions: the ammonium cation (NH₄⁺), the sulfate anion (SO₄²⁻), and the water of hydration (H₂O).

The sulfate ion, belonging to the Td point group in its free state, exhibits four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the crystalline environment of the compound, coordination to the cerium ion and other lattice effects can lower this symmetry, leading to the splitting of degenerate modes (ν₂, ν₃, ν₄) and the appearance of otherwise IR- or Raman-inactive modes.

The ammonium ion, also of Td symmetry, displays its own characteristic N-H stretching and bending vibrations. The water molecules are identified by their O-H stretching and H-O-H bending modes. The positions of these bands can indicate the strength of hydrogen bonding within the crystal structure.

Raman spectroscopic studies of ammonium cerium(IV) sulfate have been reported, though analysis can be complicated by the compound's tendency to exhibit intense phosphorescence and luminescence arising from f-orbital electron transitions, which can obscure the weaker Raman signals. scharlab.com Nevertheless, characteristic bands for the sulfate and ammonium ions are observable.

Table 1: Characteristic Vibrational Frequencies for Ammonium Cerium(IV) Sulfate This table is a representation of typical frequency ranges for the functional groups present in the compound.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretching | H₂O | 3200 - 3500 | IR, Raman |

| N-H Stretching | NH₄⁺ | 3040 - 3300 | IR, Raman |

| H-O-H Bending | H₂O | 1600 - 1650 | IR |

| N-H Bending | NH₄⁺ | ~1400 | IR |

| ν₃ (Asymmetric Stretch) | SO₄²⁻ | 1050 - 1150 | IR, Raman |

| ν₁ (Symmetric Stretch) | SO₄²⁻ | ~980 | Raman |

| ν₄ (Asymmetric Bend) | SO₄²⁻ | 610 - 640 | IR, Raman |

| ν₂ (Symmetric Bend) | SO₄²⁻ | ~450 | Raman |

The distinct orange color of ammonium cerium(IV) sulfate is a direct consequence of its electronic structure. As a Ce(IV) compound, the cerium ion has a 4f⁰ electronic configuration. Consequently, the f-f electronic transitions characteristic of many lanthanide compounds (like Ce(III)) are absent.

The observed color arises from intense, broad absorption bands in the ultraviolet and visible regions of the spectrum. researchgate.nethoneywell.com These are assigned to ligand-to-metal charge transfer (LMCT) transitions. sigmaaldrich.comfishersci.com In these transitions, an electron is excited from a molecular orbital primarily located on the oxygen atoms of the sulfate or water ligands to an empty 4f orbital on the Ce(IV) center. The energy of these LMCT bands is sensitive to the nature of the ligands coordinated to the cerium ion. researchgate.net For Ce(IV) in a sulfate medium, these absorptions are strong and extend into the visible range, leading to the compound's characteristic yellow-orange appearance.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that definitively confirms the +4 oxidation state of cerium in the compound. The Ce 3d XPS spectrum is complex and serves as a fingerprint for its oxidation state.

The spectrum for a Ce(IV) compound does not consist of a simple spin-orbit doublet (3d₅/₂ and 3d₃/₂). Instead, due to strong final-state effects following photoionization, the spectrum is characterized by a complex multiplet structure with multiple satellite peaks. For Ce(IV) oxide, the Ce 3d spectrum exhibits six distinct peaks.

A key diagnostic feature for the confirmation of the Ce(IV) state is the presence of a high-binding-energy satellite peak at approximately 917 eV, which is absent in the spectra of Ce(III) compounds. Studies of ceric ammonium sulfate have recorded its Ce 3d XPS spectrum, confirming the presence of the tetravalent state. Interestingly, some analyses have also indicated the presence of Ce(III) species, which may be attributed to surface reduction under vacuum or X-ray irradiation, or the presence of impurities.

Table 2: Characteristic Binding Energies in the Ce 3d XPS Spectrum for Ce(IV) Binding energies are approximate and can vary slightly based on chemical environment and instrument calibration.

| Peak Label | Orbital | Approximate Binding Energy (eV) |

|---|---|---|

| v | 3d₅/₂ | ~882 |

| v' | 3d₅/₂ satellite | ~889 |

| v'' | 3d₅/₂ satellite | ~898 |

| u | 3d₃/₂ | ~901 |

| u' | 3d₃/₂ satellite | ~907 |

| u'' | 3d₃/₂ satellite | ~917 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique primarily used to study the structure and dynamics of molecules containing NMR-active nuclei. In the case of ammonium cerium(IV) sulfate, the central cerium(IV) ion is diamagnetic (4f⁰ configuration) and thus does not cause the massive paramagnetic shifting and line broadening that would be seen with a Ce(III) salt.

Therefore, NMR can be used to study the diamagnetic components of the compound, specifically the ammonium (NH₄⁺) counterion. A ¹H NMR spectrum would show a signal corresponding to the protons of the ammonium ion. The chemical shift, multiplicity (which may be influenced by ¹⁴N coupling), and linewidth of this signal could provide information about the chemical environment of the NH₄⁺ ions, their mobility within the crystal lattice, and their interactions (e.g., through hydrogen bonding) with the surrounding sulfate anions and water molecules. However, detailed NMR studies on this specific compound are not widely reported in the literature.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The main component of the title compound, Ce(IV), has a 4f⁰ electron configuration, meaning it has no unpaired electrons. It is therefore diamagnetic and EPR-silent.

However, EPR is an exceptionally sensitive technique for the detection and quantification of paramagnetic impurities. The most common paramagnetic impurity in a Ce(IV) compound is its reduced counterpart, Ce(III). The cerous ion (Ce³⁺) has a 4f¹ configuration and is a Kramers ion, making it EPR-active. The EPR spectrum of Ce(III) is highly anisotropic, and the resulting g-values are very sensitive to the local symmetry of the crystal field around the ion. The detection of a characteristic Ce(III) EPR signal would indicate either the presence of starting material impurities or that some reduction of the Ce(IV) has occurred during storage or handling.

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability of ammonium cerium(IV) sulfate dihydrate and to characterize its decomposition pathway.

The compound is known to decompose upon heating. Product literature often lists a melting point of 130 °C, which is more accurately the temperature at which significant decomposition begins. The decomposition process is expected to occur in multiple stages:

Dehydration: The initial mass loss observed in a TGA experiment would correspond to the loss of the two molecules of water of hydration, typically occurring at temperatures just above 100 °C.

Decomposition of Cation and Anion: At higher temperatures, the anhydrous salt undergoes further decomposition. This complex process involves the breakdown of the ammonium and sulfate ions. Thermal decomposition of ammonium sulfate itself is known to proceed through intermediates like ammonium bisulfate, ultimately yielding a mixture of gases including ammonia (B1221849) (NH₃), sulfur oxides (SO₂, SO₃), nitrogen oxides (NOx), and water. The final solid residue at high temperatures would be ceric oxide (CeO₂).

DSC analysis would reveal the thermodynamic nature of these transitions, showing endothermic peaks for the dehydration and decomposition steps.

Redox Chemistry and Electron Transfer Mechanisms of Azanium;cerium 4+ ;sulfate

Mechanistic Pathways of Electron Transfer in Oxidation Processes

Role of Free Radicals in Multi-Electron Transfer Reactions

Cerium(IV), typically employed as a single-electron oxidant, plays a significant role in reactions that proceed via free radical mechanisms. researchgate.net The oxidation of various substrates by azanium;cerium(4+);sulfate (B86663) in acidic media often involves the formation of intermediate free radicals. aun.edu.eg The generation of these radicals is a key step that facilitates multi-electron transfers, which may occur in a stepwise manner.

In the oxidation of organic compounds, the initial step is frequently the formation of a complex between Cerium(IV) and the substrate. This complex can then undergo a unimolecular decomposition to produce a free radical, which is subsequently oxidized by another Cerium(IV) ion to yield the final product. researchgate.net Evidence for the generation of free radicals in reactions involving Cerium(IV) in sulfuric acid has been demonstrated through scavenger studies. For instance, in the oxidation of aminotriazole formamidine, the addition of acrylonitrile (B1666552) to the reaction mixture resulted in the formation of polymers, which is a characteristic indication of a reaction proceeding through a free radical pathway. aun.edu.eg

The interaction of ionizing radiation with aqueous solutions of ceric sulfate also highlights the role of free radicals. The chemical effects are understood in terms of the reactions of hydrogen atoms and hydroxyl radicals, which are postulated as the primary products of water radiolysis. cdnsciencepub.com In this context, the ceric ion acts as a scavenger for the reducing hydrogen atom radicals, leading to its reduction to cerous ion (Ce³⁺). cdnsciencepub.com

Complexation Equilibria and Speciation of Cerium(IV) in Sulfate Solutions

The chemistry of Cerium(IV) in aqueous sulfate media is complex due to the formation of various sulfato complexes. The speciation of Ce(IV) is highly dependent on the concentration of both sulfuric acid and the sulfate ions, which in turn influences the redox potential and reactivity of the Ce(IV)/Ce(III) couple. umich.edusoton.ac.uk Spectrophotometric studies have been instrumental in identifying the different complex species present and determining their stability constants. researchgate.net

It is well-established that ceric ions associate with sulfate ions to successively form a series of complexes. cdnsciencepub.com The primary equilibria involved are:

Ce⁴⁺ + HSO₄⁻ ⇌ [CeSO₄]²⁺ + H⁺ [CeSO₄]²⁺ + HSO₄⁻ ⇌ [Ce(SO₄)₂] + H⁺ [Ce(SO₄)₂] + HSO₄⁻ ⇌ [Ce(SO₄)₃]²⁻ + H⁺

Spectrophotometric analysis indicates that with increasing sulfate concentration, the predominant species shift from [CeSO₄]²⁺ to [Ce(SO₄)₂] and finally to [Ce(SO₄)₃]²⁻. researchgate.net At very high sulfate concentrations, migration experiments have shown that the cerium-containing species is anionic, confirming the presence of species like [Ce(SO₄)₃]²⁻. cdnsciencepub.com

The stability of these complexes is a key factor in the utility of cerium(IV) sulfate as an oxidizing agent. The complexation with sulfate stabilizes the Ce(IV) ion against hydrolysis and precipitation. researchgate.net Early studies by Hardwick and Robertson provided key data on the association constants for these equilibria in a medium of 2 M ionic strength at 25 °C.

Table 1: Association Constants for Cerium(IV)-Sulfate Complexes

| Equilibrium Step | Association Constant (K) |

|---|---|

| K₁ for [CeSO₄]²⁺ | 35 |

| K₂ for [Ce(SO₄)₂] | 20 |

| K₃ for [Ce(SO₄)₃]²⁻ | 2 |

Data sourced from Hardwick and Robertson's spectral study as cited in multiple sources. researchgate.net

The distribution of these species varies significantly with the total sulfate concentration. At low sulfate concentrations, the uncomplexed Ce⁴⁺ and the monosulfato complex [CeSO₄]²⁺ are dominant. As the sulfate concentration increases, the neutral disulfato complex [Ce(SO₄)₂] becomes more prevalent. At very high sulfate concentrations, the trisulfato complex [Ce(SO₄)₃]²⁻ is the major species. cdnsciencepub.com

Table 2: Speciation of Cerium(IV) as a Function of Sulfate Concentration

| Total Sulfate Concentration (M) | % Ce⁴⁺ (unassociated) | % [CeSO₄]²⁺ | % [Ce(SO₄)₂] | % [Ce(SO₄)₃]²⁻ |

|---|---|---|---|---|

| 0.01 | 72 | 25 | 3 | 0 |

| 0.05 | 36 | 49 | 14 | 1 |

| 0.10 | 22 | 48 | 26 | 4 |

| 0.20 | 12 | 42 | 37 | 9 |

| 0.50 | 5 | 29 | 46 | 20 |

| 1.00 | 2 | 19 | 48 | 31 |

Illustrative data based on the fractional distribution plots derived from association constants. cdnsciencepub.com

More recent investigations using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and Density Functional Theory (DFT) calculations have provided deeper insight into the coordination environment of Ce(IV) in sulfuric acid. umich.eduacs.org These studies suggest that the dominant Ce⁴⁺ species is actually a hydrated complex involving bisulfate ions, specifically [CeIV(H₂O)₆(HSO₄)₃]⁺. umich.eduacs.org This structural understanding refines the classical view of simple sulfato complexes and helps to explain the kinetics of electron transfer in the Ce(IV)/Ce(III) system, where significant ligand reorganization occurs during the redox reaction. umich.edu The formation of these stable complexes is responsible for the observed shift in the redox potential of the cerium couple in sulfuric acid compared to non-complexing media like perchloric acid. soton.ac.ukacs.org

Applications in Advanced Analytical Chemistry

Utilization as a Stoichiometric Oxidizing Agent in Volumetric Analysis

Ceric ammonium (B1175870) sulfate (B86663) is a prominent oxidizing agent used in volumetric analysis, a set of techniques collectively known as cerimetry. pharmacyinfoline.com The fundamental principle of cerimetry involves a redox reaction where the ceric ion (Ce⁴⁺) is reduced to the cerous ion (Ce³⁺) by a reducing agent (analyte). pharmacyinfoline.com The Ce⁴⁺ ion is a strong one-electron oxidant, particularly in acidic media, with a reduction potential of approximately +1.44V. wikipedia.org This high oxidizing power allows for the quantitative analysis of a wide range of inorganic and organic substances. chemiis.com

Solutions of ceric ammonium sulfate offer several advantages over other common oxidizing titrants like potassium permanganate (B83412). They are highly stable, even upon boiling, and can be used in the presence of high concentrations of hydrochloric acid without generating chlorine gas. brainkart.com The cerous ion (Ce³⁺) is colorless, which prevents it from interfering with the visual detection of the endpoint when using indicators. brainkart.com

This reagent is used to determine the concentration of various reducing agents, including iron(II) ions, oxalates, and arsenic trioxide. pharmacyinfoline.combrainkart.com Arsenic trioxide and sodium oxalate can serve as primary standards for the standardization of ceric ammonium sulfate solutions. brainkart.comnoblesciencepress.org

Cerimetric titrations can be performed using either direct or indirect (back-titration) methodologies.

Direct Titration : In this method, a standard solution of ceric ammonium sulfate is added directly to the analyte solution until the reaction is complete. This approach is suitable for analytes that react quickly and stoichiometrically with Ce(IV). An example is the direct titration of ferrous fumarate, where the endpoint is detected using a suitable indicator. brainkart.com

Indirect (Back) Titration : This technique is employed when the reaction between the analyte and Ce(IV) is slow. A known excess of the standard ceric ammonium sulfate solution is added to the analyte, and the mixture is allowed to react completely. The unreacted excess of Ce(IV) is then titrated with a standard solution of a reducing agent, such as ferrous ammonium sulfate. researchgate.net This method has been successfully applied to the determination of compounds like dihydroartemisinin. researchgate.net

The endpoint of these titrations is typically detected using a redox indicator. These indicators are substances that exhibit different colors in their oxidized and reduced forms. The color change occurs at a specific electrode potential. Ferroin is a widely used indicator in cerimetry. brainkart.com It is a complex of iron(II) and 1,10-phenanthroline, which has an intense red color. In the presence of a strong oxidizing agent like Ce(IV) at the endpoint, it is converted to the ferric complex (ferriin), which has a pale blue color. brainkart.comvpscience.org The transition is sharp and occurs at a high potential, making it ideal for titrations with ceric salts. vpscience.org

| Indicator | Color (Reduced Form) | Color (Oxidized Form) | Transition Potential (V) | Notes |

|---|---|---|---|---|

| Ferroin (1,10-phenanthroline iron(II) sulfate) | Red | Pale Blue | ~1.06 | Most common indicator for cerimetry; provides a sharp endpoint. brainkart.comvpscience.org |

| Nitroferroin (5-nitro-1,10-phenanthroline iron(II) sulfate) | Red | Pale Blue | ~1.25 | Suitable for titrations where the formal potential of the oxidant is very high. vpscience.org |

| Diphenylamine | Colorless | Blue-Violet | ~0.76 | An early internal indicator used in redox titrations. vpscience.org |

In addition to visual indicators, instrumental methods can be used to detect the endpoint of cerimetric titrations, offering advantages in automation, precision, and applicability to colored or turbid solutions.

Potentiometric Titration : This is a common method where the change in the electric potential of the solution is monitored as the titrant is added. vernier.compharmaguideline.com The titration is carried out in an electrochemical cell consisting of an indicator electrode (often platinum) and a reference electrode (such as Ag/AgCl). elettronicaveneta.comscribd.com The potential of the indicator electrode is dependent on the ratio of the concentrations of the oxidized and reduced species (Ce⁴⁺/Ce³⁺). A sharp change in the cell potential occurs at the equivalence point, which can be determined from a plot of potential versus titrant volume. vernier.comscribd.com This technique has been applied to the titration of iron(II) with cerium(IV). vernier.comelettronicaveneta.com

Amperometric Titration : This method involves measuring the electric current flowing through an electrochemical cell at a constant applied potential. The endpoint is detected by a sudden change in the current. While less common for cerimetry than potentiometry, amperometric methods can be applied to redox titrations. For instance, an amperometric method using a platinum microelectrode has been proposed for monitoring hydrogen ions delivered during complexometric titrations, demonstrating the principle's applicability to tracking reaction progress. researchgate.net The endpoint is identified as the intersection of two linear portions of the titration curve (current vs. volume of titrant).

| Method | Principle | Measurement | Endpoint Detection | Typical Electrodes |

|---|---|---|---|---|

| Potentiometry | Measures the potential difference between two electrodes. pharmaguideline.com | Potential (Volts) | Sharp inflection point in the potential vs. volume curve. vernier.com | Indicator: Platinum; Reference: Ag/AgCl or Calomel. elettronicaveneta.comscribd.com |

| Amperometry | Measures the current flowing through the cell at a constant applied potential. researchgate.net | Current (Amperes) | Abrupt change in current, identified at the intersection of lines on a current vs. volume plot. | Platinum microelectrode. researchgate.net |

Electrocatalytic Sensing Platforms Incorporating Cerium(IV)

Cerium compounds, particularly cerium oxide (CeO₂), are increasingly incorporated into electrocatalytic sensing platforms due to their unique redox properties. The catalytic activity of ceria is largely governed by the facile switching between Ce³⁺ and Ce⁴⁺ oxidation states, which is associated with the formation of oxygen vacancies in its crystal lattice. mdpi.com This redox couple (Ce⁴⁺ ↔ Ce³⁺) facilitates electron transfer processes, enhancing the electrocatalytic performance of sensors. mdpi.com

While direct use of azanium;cerium(4+);sulfate in the sensor fabrication is less common, the Ce(IV) state is central to the mechanism of cerium-based sensors. These sensors are often constructed using nanocomposites where cerium oxide is combined with other materials like multi-walled carbon nanotubes (MWCNTs) or noble metals to improve conductivity and catalytic activity. mdpi.commdpi.com For instance, a sensor fabricated from a cerium vanadate (CeVO₄) and MWCNT composite demonstrated excellent electrocatalytic performance for the detection of the antibacterial drug sulfamethazine. mdpi.comresearchgate.net Similarly, a silver-incorporated CeO₂/Ag₂O nanocomposite has been developed as a non-enzymatic electrochemical sensor for the sensitive detection of hydrogen peroxide. mdpi.com

In another advanced application, cerium-based metal-organic frameworks (CeMOFs) have been used to construct ratiometric electrochemical biosensors. These CeMOFs exhibit excellent electrocatalysis toward hydroquinone oxidation, a property harnessed for the sensitive detection of telomerase activity. nih.gov The incorporation of cerium provides a catalytic signal that can be used for quantitative analysis in complex biological systems. nih.gov

Chromatographic Detection Systems Utilizing Cerium(IV) Reactivity

The strong oxidizing nature of cerium(IV) is also exploited in chromatographic detection systems. Its reactivity allows it to be used as a derivatization or visualization reagent, enhancing the detection of analytes that lack a strong chromophore or fluorophore.

In Thin-Layer Chromatography (TLC) , ceric ammonium sulfate is used as a versatile visualization reagent. After the chromatographic separation on a TLC plate, the plate is sprayed with a solution of ceric ammonium sulfate in sulfuric acid. Many organic compounds are oxidized by the Ce(IV) upon gentle heating, resulting in visible colored spots against a light background, thus revealing the position of the separated components. This technique has been noted for the detection of antidepressant drugs. thermofisher.com

In High-Performance Liquid Chromatography (HPLC) , cerium(IV) can be used in post-column reaction detection systems. A notable application is in chemiluminescence detection. A method has been developed for the sensitive determination of phenolic compounds where the column effluent is mixed with a reagent stream containing a cerium(IV)-rhodamine 6G system in a sulfuric acid medium. nih.gov The oxidation of the phenolic compounds by Ce(IV) enhances the chemiluminescence of the rhodamine 6G, and the emitted light is measured by a detector. This post-column derivatization technique provides high sensitivity and selectivity for the target analytes, which were successfully quantified in red wine samples using this method. nih.gov

Catalytic Applications and Reaction Engineering

Homogeneous Catalysis by Cerium(IV) Sulfate (B86663) Complexes

In homogeneous catalysis, cerium(IV) sulfate complexes are typically dissolved in the reaction medium, where they act as potent electron acceptors. The high positive redox potential of the Ce(IV)/Ce(III) couple makes these complexes effective catalysts for numerous oxidative transformations. nih.gov

Cerium(IV) sulfate is a versatile oxidizing agent in organic chemistry, capable of facilitating a wide range of transformations. researchgate.netmgesjournals.com As a one-equivalent oxidant, it proceeds by removing a single electron from the substrate, generating radical intermediates. mgesjournals.com This characteristic is leveraged in numerous synthetic applications. For instance, it is used in the oxidation of side chains in aromatic hydrocarbons to produce aldehydes and the conversion of aromatic alcohols into their corresponding aldehydes. mgesjournals.com

The catalytic activity of cerium(IV) is particularly effective for the oxidation of secondary alcohols to ketones and vicinal diols to aldehydes. benthamopen.comsigmaaldrich.com The reaction mechanism often depends on the specific substrate and the acidic medium employed. mgesjournals.com In many cases, the reaction is catalyzed by other transition metal ions, such as rhodium(III), to enhance efficiency and selectivity. benthamopen.com

Table 1: Examples of Cerium(IV) Mediated Oxidation Reactions

| Substrate Class | Product Class | Catalyst System | Reference |

|---|---|---|---|

| Secondary Alcohols | Ketones | Ce(SO₄)₂ / Sodium bromate (B103136) | sigmaaldrich.com |

| Vicinal Diols | Aldehydes | Ce(SO₄)₂ / Rhodium(III) chloride | benthamopen.com |

| Aromatic Hydrocarbons | Aldehydes | Ce(SO₄)₂ | mgesjournals.com |

| 2-Naphthol and Aldehydes | 14-Aryl-14H-dibenzo[a,j]xanthenes | Ce(SO₄)₂ | sigmaaldrich.com |

Cerium(IV) salts are widely employed as effective initiators for the polymerization of various vinyl monomers, particularly in aqueous media. researchgate.net The initiation process typically involves the formation of a redox pair between the cerium(IV) ion and a reducing agent, which can be an alcohol, aldehyde, or an acid like oxalic acid. researchgate.netkpi.ua This interaction generates a free radical that subsequently initiates the polymerization chain reaction.

The cerium(IV)-initiated system is valuable for graft polymerization, a process where new polymer chains are grown from an existing polymer backbone. This technique is used for polymer modification, such as grafting acrylic acid onto polyurethane surfaces to introduce functional carboxyl groups. researchgate.net Similarly, it is used to graft poly(vinyl acetate) onto chitosan, a bio-based polymer, to enhance properties like water stability. diva-portal.org The mechanism involves the cerium(IV) ion creating a radical site on the polymer backbone, from which the new monomer chains can propagate. diva-portal.org

Table 2: Cerium(IV) as a Polymerization Initiator

| Monomer | Reducing Agent / Substrate | Polymerization Type | Reference |

|---|---|---|---|

| Acrylonitrile (B1666552) | Oxalic Acid | Redox Polymerization | researchgate.net |

| Acrylamide | Nitrilotriacetic acid (NTA) | Redox Polymerization | kpi.ua |

| Acrylic Acid | Polyurethane | Graft Polymerization | researchgate.net |

| Lactide | Alkoxide Ligands | Ring-Opening Polymerization | nih.gov |

Heterogeneous Catalysis Incorporating Cerium(IV)

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, cerium(IV) is often incorporated into solid supports. In heterogeneous catalysis, ceria (CeO₂) is a key component, valued for its high oxygen storage capacity and thermal stability. stanfordmaterials.com

Cerium(IV) can be immobilized on various support materials to create robust and reusable heterogeneous catalysts. sci-hub.se Ordered mesoporous materials like MCM-41 are attractive supports due to their high surface area and tunable pore structures. sci-hub.se One strategy involves functionalizing the surface of MCM-41 with a chelating agent, such as the amino acid serine, which then binds cerium(IV) ions. sci-hub.se This method yields highly active and recyclable catalysts for reactions like sulfide oxidation. sci-hub.se

Another advanced class of support materials is metal-organic frameworks (MOFs). mit.eduacs.orgosti.gov Cerium(IV) can be incorporated into the inorganic nodes or secondary building units (SBUs) of MOFs. mit.eduosti.gov These Ce(IV)-based MOFs have shown enhanced catalytic activity compared to their analogues based on other metals like zirconium. For example, copper species supported on a cerium-based MOF exhibited significantly higher rates for the oxidation of cyclohexane and carbon monoxide than when supported on a zirconium-based MOF. acs.orgosti.govepa.gov This enhancement is attributed to the electronic effects of Ce(IV) and its ability to facilitate redox processes. mit.edu

Cerium-based materials, particularly ceria (CeO₂), are gaining attention in the field of photocatalysis. researchgate.net The electronic structure of ceria, with its ability to absorb UV light and facilitate charge transfer, makes it a promising photocatalyst. nih.gov The presence of both Ce³⁺ and Ce⁴⁺ states is crucial, as it helps in the efficient separation of photogenerated electron-hole pairs, which enhances photocatalytic activity. scielo.br

Cerium(IV)-doped titanium dioxide (TiO₂) has been shown to be an effective photocatalyst for the degradation of organic pollutants like methyl orange dye. scielo.br The incorporation of cerium reduces the bandgap energy of TiO₂, allowing it to absorb a broader spectrum of light, including visible light. scielo.br Furthermore, Ce(IV)-based MOFs are being explored for applications such as photocatalytic water splitting. researchgate.net The unique redox properties of cerium are also harnessed in cerium photocatalysis for organic syntheses, such as the borylation and phenylation of aryl halides under mild, room-temperature conditions. upenn.edu

The Ce(IV)/Ce(III) redox couple is central to the application of cerium compounds in electrocatalytic systems. researchgate.net This reversible redox transition is utilized in mediated electrochemical oxidation (MEO), a process for the destruction of organic pollutants. researchgate.net In this system, Ce(III) is electrochemically oxidized to Ce(IV) at the anode. The powerful Ce(IV) oxidant is then used to mineralize organic waste in the bulk solution, after which it is reduced back to Ce(III) and can be regenerated at the anode to continue the cycle. researchgate.net This process has been successfully applied to the destruction of pollutants like EDTA and phenol. researchgate.net

In solid oxide fuel cells (SOFCs), ceria is a vital component of the anode, where it acts as a catalyst for the oxidation of fuel and facilitates oxygen ion transport. The ability of ceria to easily form oxygen vacancies and the flexible transition between Ce⁴⁺ and Ce³⁺ oxidation states contribute to its high ionic conductivity and catalytic activity. researchgate.net Hybrid materials combining platinum, cerium oxide, and carbon nanotubes have also been developed as effective electrocatalysts. researchgate.net

Mechanistic Insights into Cerium(IV)-Mediated Catalytic Cyclesnih.gov

The catalytic efficacy of azanium;cerium(4+);sulfate, a formulation of cerium(IV) sulfate, is fundamentally rooted in the reversible redox couple of cerium, cycling between the Ce(IV) and Ce(III) oxidation states. The high positive redox potential of the Ce(IV)/Ce(III) couple makes Ce(IV) a potent one-electron oxidant, capable of initiating a wide array of organic transformations. While the precise mechanistic pathway is often substrate-dependent, a generalized catalytic cycle can be described, involving several key steps.

The catalytic cycle typically commences with the formation of a coordination complex between the ceric ion and the organic substrate. In a sulfuric acid medium, the active species of cerium(IV) can be complex sulfato species such as [Ce(SO₄)₃]²⁻ or hydroxo species, and the nature of the complexing ligands can influence the reaction rate and mechanism. For instance, in the oxidation of alcohols, a 1:1 intermediate complex between cerium(IV) and the alcohol has been proposed. This complex formation is often indicated by a shift in the visible spectrum.

Following complexation, the rate-determining step often involves the decomposition of this intermediate complex. This decomposition typically occurs via an inner-sphere electron transfer, leading to the reduction of Ce(IV) to Ce(III) and the concomitant generation of a free radical intermediate from the organic substrate. The formation of these radical intermediates is a hallmark of many cerium(IV)-mediated reactions.

The subsequent steps involve further reactions of the organic radical. It can be further oxidized by another Ce(IV) ion to form a stable product, or it can undergo rearrangement, addition, or other radical-mediated transformations before a final oxidation step. The catalytic cycle is completed by the re-oxidation of the resulting Ce(III) back to the active Ce(IV) species, which can be achieved by a co-oxidant, allowing for the use of cerium in catalytic amounts.

A more detailed model for the fundamental Ce³⁺/Ce⁴⁺ redox reaction in sulfuric acid suggests a two-step mechanism. This involves an initial chemical step where the Ce⁴⁺ ion, which favorably complexes with bisulfate anions to form species like [Ce(H₂O)₆(HSO₄)₃]⁺, undergoes a ligand exchange with water. This is followed by a rate-determining outer-sphere electron transfer step. This model helps to explain the observed kinetics and the influence of the acid electrolyte on the redox potential.

The table below summarizes the key stages in a typical cerium(IV)-mediated catalytic cycle for the oxidation of an organic substrate (RH).

Table 1: Generalized Steps in a Cerium(IV)-Mediated Catalytic Cycle

| Step | Process | Description |

|---|---|---|

| 1 | Complex Formation | The Ce(IV) ion coordinates with the organic substrate (RH) to form a Ce(IV)-substrate complex. |

| 2 | Electron Transfer | An intramolecular one-electron transfer occurs from the substrate to the Ce(IV) center, which is reduced to Ce(III). |

| 3 | Radical Formation | The substrate is converted into a radical cation (RH•⁺) or a neutral radical (R•) after losing an electron. |

| 4 | Product Formation | The radical intermediate undergoes further transformation (e.g., further oxidation, reaction with other species) to yield the final product. |

Catalyst Recyclability and Reusability Studiesmst.eduresearchgate.net

A significant advantage of using cerium(IV) sulfate, particularly in its solid forms like the tetrahydrate, is its potential for heterogeneous catalysis, which greatly simplifies catalyst recovery and reuse. Several studies have demonstrated the excellent recyclability of cerium(IV) sulfate in various organic syntheses, positioning it as an economically and environmentally attractive catalyst.

In the one-pot, multicomponent synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones, cerium(IV) sulfate tetrahydrate has been employed as an efficient and reusable heterogeneous catalyst. rsc.orgmgesjournals.com These reactions are often conducted under solvent-free conditions, further enhancing their green credentials. The catalyst can be easily recovered from the reaction mixture by simple filtration.

Studies have shown that the recovered cerium(IV) sulfate can be reused for several consecutive reaction cycles without a significant loss in its catalytic activity. For example, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the catalyst was successfully reused for up to five runs with only a slight decrease in the product yield. mgesjournals.com This demonstrates the robustness and stability of the catalyst under the reaction conditions. The ease of work-up, coupled with the high yields and short reaction times, makes this catalytic system highly practical. rsc.orgmgesjournals.com

The table below presents data on the reusability of cerium(IV) sulfate tetrahydrate in the synthesis of a specific 2,3-dihydroquinazolin-4(1H)-one derivative.

Table 2: Reusability of Cerium(IV) Sulfate Tetrahydrate in a Multicomponent Reaction

| Catalytic Run | Product Yield (%) |

|---|---|

| 1st | 95 |

| 2nd | 93 |

| 3rd | 92 |

| 4th | 90 |

As the data indicates, the catalyst maintains high efficacy even after five consecutive uses, highlighting its excellent reusability.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Cerium(IV) sulfate |

| Cerium(IV) sulfate tetrahydrate |

| Polyhydroquinolines |

Coordination Chemistry and Ligand Interactions with Azanium;cerium 4+ ;sulfate

Formation of Mixed-Ligand Cerium(IV) Complexes with Various Donor Atoms

Cerium(IV) sulfate (B86663) is a versatile precursor for the formation of a wide array of mixed-ligand complexes. The Ce(IV) ion readily interacts with ligands containing various donor atoms, primarily oxygen and nitrogen, leading to the formation of stable coordination compounds.

Research has extensively documented the formation of Ce(IV) complexes with organic ligands. For instance, in a sulfuric acid medium, Ce(IV) forms intermediate complexes with dicarboxylic acids (such as pentanedioic, butanedioic, propanedioic, and ethanedioic acids) and hydroxy carboxylic acids (like citric, lactic, and malic acids) researchgate.netresearchgate.netresearchgate.net. In these complexes, the organic ligands coordinate to the cerium center through their carboxylate and hydroxyl oxygen atoms researchgate.netresearchgate.net. Similarly, Ce(IV) forms hydroxo complexes with polyatomic alcohols like glycerol, xylitol, and sorbitol researchgate.netpleiades.online.

Beyond oxygen-donor ligands, Ce(IV) also forms intensely colored complexes with nitrogen-donor ligands. A series of mixed-ligand guanidinate–amide cerium(IV) complexes have been synthesized, which exhibit significant charge transfer bands rsc.orgescholarship.orgnsf.gov. In these compounds, the guanidinate and amide ligands coordinate to the Ce(IV) ion through their nitrogen atoms. The incorporation of these ligands has been shown to give rise to noteworthy electronic structures and provides insights into the stabilization of the tetravalent lanthanide oxidation state rsc.orgescholarship.orgnsf.gov. Spectroscopic studies have also characterized Ce(IV) complexes with 8-hydroxyquinoline, where coordination occurs through both the nitrogen atom and the deprotonated hydroxyl oxygen atom of the ligand misuratau.edu.ly.

The formation of these mixed-ligand complexes often involves the displacement of sulfate or water molecules from the initial coordination sphere of the Ce(IV) ion in the sulfate solution. The stoichiometry and stability of the resulting complexes are dependent on the nature of the ligand, the pH, and the reaction conditions researchgate.netresearchgate.net.

Ligand Exchange Dynamics and Stability Constants of Cerium(IV) Sulfate Species

In aqueous sulfuric acid, the Ce(IV) ion is known to associate with sulfate ions to form a series of sulfato complexes. Spectrophotometric studies have identified the successive formation of [Ce(SO₄)]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻ as the sulfate concentration increases researchgate.netscispace.com. The equilibrium between these species is dynamic and crucial for understanding the reactivity of Ce(IV) in sulfate media. The nature of the predominant Ce(IV) species is dependent on the ratio of the total sulfate concentration to the total Ce(IV) concentration researchgate.net.

Recent studies combining extended X-ray absorption fine structure (EXAFS) spectroscopy and density functional theory (DFT) calculations have provided deeper insight into the coordination environment of Ce(IV) in sulfuric acid. These investigations suggest that the dominant Ce(IV) species is [CeIV(H₂O)₆(HSO₄)₃]⁺, where three bisulfate ions are present in the first coordination shell acs.orgnih.govumich.edu. This indicates a structural change in the primary coordination sphere when moving from Ce(III), which exists as [CeIII(H₂O)₉]³⁺, to Ce(IV) in a sulfate medium acs.orgnih.gov.

The stability of these complexes is quantified by their stability constants (β) or association constants. These constants have been determined for various sulfato and mixed-ligand cerium(IV) complexes.

| Complex Species | Ligand | Log β | Conditions | Reference |

|---|---|---|---|---|

| [Ce(SO₄)]²⁺ | Sulfate | - | 25 °C | researchgate.net |

| [Ce(SO₄)₂] | Sulfate | - | 25 °C | researchgate.net |

| [Ce(SO₄)₃]²⁻ | Sulfate | - | 25 °C | researchgate.net |

| [CeOH(Mal)]⁺ | Malonic Acid | - | I = 2, 296.8 K | researchgate.net |

| [CeOH(H₋₂Citrate)]⁺ | Citric Acid | - | I = 2, Sulfate medium | researchgate.net |

| [CeL]³⁺ | Glycyl-glycine | - | 25 °C, I = 0.1 M | researchgate.net |

| [CeHL]⁴⁺ | Glycyl-glycine | - | 25 °C, I = 0.1 M | researchgate.net |

Note: Specific values for log β are often highly dependent on experimental conditions (ionic strength, temperature, pH) and may vary between studies. The table indicates the types of complexes for which stability constants have been determined.

Influence of pH, Ionic Strength, and Solvent on Complex Speciation

The speciation of cerium(IV) in solution is highly sensitive to environmental factors such as pH, ionic strength, and the nature of the solvent. These parameters can significantly alter the equilibria between different sulfato- and hydroxo-complexes, as well as the formation of mixed-ligand complexes.

pH: The acidity of the medium is a critical factor. In aqueous solutions, Ce(IV) is prone to hydrolysis, forming hydroxo and oxo species, a tendency that is suppressed at high acidity scispace.com. The formation of Ce(IV) complexes with organic ligands, such as dicarboxylic acids and polyatomic alcohols, is also strongly pH-dependent researchgate.netresearchgate.netresearchgate.net. For example, studies on Ce(IV) complexes with citric acid and polyalcohols were conducted over specific pH ranges (e.g., pH 0.7-3.4) to characterize the formation of various protonated and deprotonated species researchgate.netresearchgate.net. The solubility of cerium oxides, which can precipitate from Ce(IV) solutions, is also pH-dependent, decreasing as the pH increases researchgate.net.

Ionic Strength: The ionic strength of the medium affects the activity coefficients of the ions involved in the complexation equilibria, thereby influencing the stability constants of the complexes. To obtain consistent thermodynamic data, many studies on Ce(IV) complexation are performed at a constant ionic strength, often maintained by adding an inert salt like sodium perchlorate researchgate.netresearchgate.netresearchgate.net. The dependence of the stability constants of Ce(IV)-glycyl-glycine complexes on ionic strength has been described by a Debye-Hückel type equation researchgate.net. Conversely, changes in ionic strength can have a positive effect on the rate of certain Ce(IV) oxidation reactions researchgate.net.

Solvent: The nature of the solvent can influence the solubility and stability of cerium(IV) sulfate and its complexes. Cerium(IV) sulfate is moderately soluble in water and dilute acids but is insoluble in glacial acetic acid and pure ethanol (B145695) wikipedia.org. The solubility of Ce(IV) in methanesulfonic acid is reported to be significantly higher than in acidic sulfate solutions wikipedia.org. The solvent also plays a role in the formation of mixed-ligand complexes; for example, the synthesis of a Ce(IV) 8-hydroxyquinoline complex utilized a mixture of ethanol, methanol, and water as solvents misuratau.edu.ly.

Spectroscopic Probes for Ligand Binding and Coordination Sphere Characterization

A variety of spectroscopic techniques are employed to investigate ligand binding and characterize the coordination sphere of cerium(IV) in its complexes.

UV-Visible (UV-Vis) Spectroscopy: This is one of the most common methods used to study Ce(IV) complexation. Solutions of ceric sulfate have a strong yellow color, and the formation of complexes with other ligands often leads to distinct changes in the UV-Vis absorption spectrum wikipedia.orgacs.org. These spectral shifts are used to identify complex formation, determine stoichiometry (e.g., by the mole ratio method), and calculate stability constants misuratau.edu.lyresearchgate.netscispace.com. For instance, spectrophotometric analysis has been crucial in establishing the equilibria between the different cerium(IV) sulfato species ([CeSO₄]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻) researchgate.net. The intense colors of many Ce(IV) complexes arise from ligand-to-metal charge transfer (LMCT) transitions, which can be studied by UV-Vis spectroscopy rsc.orgescholarship.orgnsf.govmisuratau.edu.ly.

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are powerful probes of the local atomic environment around the cerium ion. EXAFS provides information on the coordination number and bond distances to neighboring atoms. It has been instrumental in demonstrating that Ce(IV) in sulfuric acid is coordinated by water and three bisulfate ligands, with a Ce-O distance of 2.382 ± 0.006 Å and a Ce-S distance of 3.671 ± 0.016 Å acs.orgnih.gov. XANES spectra can provide information on the oxidation state and electronic structure, revealing the multiconfigurational ground states for certain Ce(IV) complexes rsc.orgescholarship.org.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination modes of ligands. By comparing the IR spectrum of a free ligand with that of its cerium(IV) complex, shifts in the vibrational frequencies of specific functional groups can indicate their involvement in bonding to the metal center. For example, in a Ce(IV)-8-hydroxyquinoline complex, shifts in the ν(C=N) and the appearance of a strong ν(C-O) band confirmed coordination via the nitrogen and oxygen atoms of the ligand misuratau.edu.ly.

| Technique | Information Obtained | Example Application |

|---|---|---|

| UV-Visible Spectroscopy | Complex formation, stoichiometry, stability constants, electronic transitions (LMCT) | Studying equilibria of sulfato-cerium(IV) species researchgate.netacs.org |

| EXAFS | Coordination number, bond distances, identification of neighboring atoms | Characterizing the [CeIV(H₂O)₆(HSO₄)₃]⁺ species in sulfuric acid acs.orgnih.gov |

| XANES | Oxidation state, electronic structure, ground state configuration | Investigating electronic structure of Ce(IV)-guanidinate complexes rsc.orgescholarship.org |

| FT-IR Spectroscopy | Ligand coordination modes, identification of functional groups involved in bonding | Confirming N, O-coordination in a Ce(IV)-8-hydroxyquinoline complex misuratau.edu.ly |

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of cerium(IV) complexes is governed by both thermodynamic and kinetic factors. Thermodynamic aspects relate to the stability of the complexes, described by parameters such as stability constants (β) and Gibbs free energy of formation (ΔG). Kinetic aspects concern the rates at which these complexes form and undergo further reactions, such as intramolecular redox decomposition.

Studies on the interaction of Ce(IV) with various organic acids have determined not only the stability constants of the intermediate complexes but also the kinetic parameters of their subsequent decomposition researchgate.netresearchgate.netresearchgate.net. For complexes of Ce(IV) with dicarboxylic and oxycarboxylic acids, the rate constants and activation energies for the intramolecular redox decomposition have been established researchgate.netresearchgate.netresearchgate.net. An interesting finding in several systems is the existence of an inverse linear correlation between the logarithms of the stability constants and the logarithms of the rate constants for the redox decomposition of the complexes researchgate.netresearchgate.net. This suggests a relationship between the thermodynamic stability of the complex and its kinetic lability towards redox reactions.

Theoretical and Computational Investigations of Azanium;cerium 4+ ;sulfate

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure of cerium compounds. The complexity of cerium arises from its 4f electrons, which exhibit a delicate balance between localized and itinerant (delocalized) behavior, profoundly influencing the element's chemical and physical properties. aps.org Advanced methods that combine DFT with Dynamical Mean-Field Theory (DFT+DMFT) have been developed to accurately model these correlated 4f electrons. aps.orgarxiv.org

For cerium(IV) sulfate (B86663) complexes in aqueous environments, DFT calculations are crucial for determining the most energetically favorable structures and understanding their electronic properties. nih.gov Studies have shown that DFT can accurately predict geometries that show good agreement with experimental crystallographic data. researchgate.net One of the key electronic features of Ce(IV) complexes is the presence of Ligand-to-Metal Charge Transfer (LMCT) bands, which can be characterized through a combination of UV-Vis spectroscopy and DFT calculations. researchgate.net

Computational studies on cerium complexes in sulfuric acid have utilized DFT to compare the stability of various aquo-sulfato species. These calculations have revealed that the coordination environment of the Ce(IV) ion is highly dependent on the surrounding ligands, with specific structures being more energetically favorable than others. nih.govresearchgate.net This detailed electronic-level understanding is the foundation for explaining the compound's reactivity and redox behavior.

| Parameter | Example Functional/Basis Set | Application/Note | Reference |

|---|---|---|---|

| Functional | B3LYP | Used for geometry optimization and energy calculations of Ce(III) and Ce(IV) complexes. | researchgate.net |

| Functional | PBE0 | A hybrid functional used to analyze phase transitions in solid cerium, demonstrating its utility for complex electronic structures. | researchgate.net |

| Basis Set | ECP28MWB | An effective core potential used for the cerium atom to account for relativistic effects. | researchgate.net |

| Basis Set | 6-31G* | Used for lighter atoms like hydrogen, carbon, nitrogen, and oxygen in the ligands. | researchgate.net |

| Solvation Model | CPCM (Conductor-like Polarizable Continuum Model) | Used to simulate the solvent environment (e.g., dichloromethane (B109758) or water) in calculations. | researchgate.net |

Molecular Dynamics Simulations for Solution Behavior and Solvation Shells

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of ions in solution. Car–Parrinello molecular dynamics (CPMD), an ab initio method, allows for the simulation of cerium complexes in an explicit solvent environment, providing insights into the structure and dynamics of their solvation shells. acs.org These simulations generate numerous snapshots of the ion and its surrounding solvent molecules over time, which can be averaged to predict properties that are comparable to experimental results, such as those from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. acs.org

A significant finding from combined experimental and computational studies is the difference in the solvation structures of Ce(III) and Ce(IV) in sulfuric acid. nih.govacs.org Ce(III) is preferentially coordinated by nine water molecules, forming the [CeIII(H2O)9]3+ aquo ion. nih.govacs.org The Ce(IV) ion, however, has a stronger affinity for anions. MD simulations and DFT calculations suggest that the dominant species for Ce(IV) in sulfuric acid is [CeIV(H2O)6(HSO4)3]+, where the cerium center is coordinated to six water molecules and three bisulfate ions. nih.govacs.org This structural difference, including a shorter Ce-O bond distance in the Ce(IV) state, is a key factor in the redox chemistry of the system. acs.orgosti.gov

| Species | Parameter | Computational Value | Experimental Value (EXAFS) | Reference |

|---|---|---|---|---|

| [CeIII(H2O)9]3+ | Coordination Number (Ce-O) | 9 | 9 | nih.govacs.org |

| [CeIV(H2O)6(HSO4)3]+ | Coordination Number (Ce-O) | 6 (+3 from HSO4-) | ~9 (total oxygen) | nih.govacs.org |

| [CeIV(H2O)6(HSO4)3]+ | Coordination Number (Ce-S) | 3 | ~3 | nih.govacs.org |

| CeIII → CeIV | Shift in Ce-O distance (Å) | -0.14 Å | -0.16 Å | nih.govacs.org |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is pivotal in mapping out the intricate reaction pathways of redox processes involving cerium. The charge transfer between Ce(III) and Ce(IV) in sulfuric acid is not a simple, single-step electron transfer. Instead, computational studies support a two-step CE mechanism, which involves a chemical step (C) preceding the electron transfer (E). nih.govacs.org

The proposed mechanism is as follows:

Chemical Step (Ligand Exchange): The stable Ce(IV) complex, [CeIV(H2O)6(HSO4)3]+, first undergoes a ligand exchange, where the bisulfate anions are replaced by water molecules. This chemical transformation is a prerequisite for the subsequent electron transfer. nih.govacs.org

Electron Transfer Step: Following the ligand exchange, a rate-determining electron transfer occurs. This step can be modeled using Marcus theory, and DFT calculations of the activation energy for this process show good agreement with kinetic data obtained from electrochemical measurements. nih.govresearchgate.netacs.org

The free energies associated with the ligand exchange and the reorganization energies for the electron transfer can be predicted with DFT, providing quantitative support for the proposed mechanism. nih.govresearchgate.net This detailed mechanistic insight explains the observed asymmetry in the Ce(III)/Ce(IV) charge transfer and the significant influence of the electrolyte composition on the reaction kinetics. nih.govacs.org

Predictive Modeling of Redox Properties and Complex Stability

A major goal of computational chemistry is to develop models that can accurately predict chemical properties, thereby guiding experimental work. For cerium complexes, DFT has proven to be a robust predictive tool for redox potentials and complex stability. researchgate.netnih.gov

Two primary computational strategies have been successfully employed to predict the redox potentials of cerium complexes: researchgate.netnih.gov

Free Energy Correlation: This method involves calculating the Gibbs free energy change (ΔG°) for the Ce(IV)/Ce(III) redox reaction. These calculated ΔG° values are then correlated with experimentally measured redox potentials (E1/2). researchgate.netnih.gov

LUMO Energy Correlation: A simpler yet effective approach involves correlating the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the Ce(IV) complex with the experimental redox potential. researchgate.netnih.gov

These methods have led to the development of predictive models that are applicable across different solvents, demonstrating the transferability and power of the computational approach. nih.gov Furthermore, DFT is used to predict the relative stability of different potential complexes in solution. By calculating and comparing the free energies of various species, researchers can identify the most thermodynamically stable forms, such as confirming that [CeIV(H2O)6(HSO4)3]+ is the most favorable Ce(IV) species in sulfuric acid over other possibilities. nih.govresearchgate.net This predictive capability is invaluable for understanding the speciation of cerium in solution, which directly impacts its reactivity.

| Complex | Predicted E1/2 (V vs Fc/Fc+) | Experimental E1/2 (V vs Fc/Fc+) | Reference |

|---|---|---|---|

| [NnBu4][Ce(NO3)6] | - | 0.62 | researchgate.net |

| Ce(acac)2 | - | -0.38 | researchgate.net |

| Ce(OAr)4 | - | -0.50 | researchgate.net |

| [CeIV(H2A)3]+ | -1.22 | (Not clearly observed) | researchgate.net |

Advanced Materials Science and Engineering Applications

Incorporation into Functional Thin Films and Coatings

Cerium compounds are increasingly integrated into functional thin films and coatings to impart specific properties such as bioactivity, corrosion resistance, and UV shielding. uni-muenchen.de Cerium-enriched bioglasses, for instance, can be deposited as thin films on inert substrates like titanium or alumina (B75360) to enhance their biocompatibility for medical implants. mdpi.com These coatings are designed to bond with hard tissue, promoting osteoinduction. mdpi.com The inclusion of cerium is particularly advantageous due to its recognized antimicrobial and antioxidant properties, as well as its positive influence on cell differentiation and mineralization. mdpi.com

The method of deposition plays a crucial role in the final properties of the coating. Techniques such as pulsed laser deposition and spin coating are employed to create these cerium-enriched bioactive films. mdpi.com Research into cerium-incorporated composite coatings on materials like Ti-6Al-4V has shown that these films can offer a combination of biomineralization, improved corrosion resistance, and osteoblast proliferation, making them suitable for advanced bone regeneration applications. researchgate.net The ratio of Ce³⁺ to Ce⁴⁺ ions within the material can be adjusted to fine-tune the biological response, as Ce⁴⁺ has been shown to have a positive effect on cell proliferation. mdpi.com

Synthesis of Cerium Oxide Nanomaterials from Cerium(IV) Sulfate (B86663) Precursors

Cerium(IV) sulfate is a widely used precursor for the synthesis of cerium oxide (CeO₂) nanomaterials, also known as nanoceria. eurekalert.org The properties of the resulting nanoceria, such as particle size, surface area, and morphology, are highly dependent on the synthesis conditions. eurekalert.orgacs.org Precipitation and co-precipitation are common, cost-effective methods where an aqueous solution of a cerium salt, such as cerium(IV) sulfate or cerium(III) nitrate (B79036), is reacted with a precipitating agent like potassium carbonate or sodium hydroxide (B78521). researchgate.netyildiz.edu.tr

The pH of the synthesis medium has a significant impact on the final material. eurekalert.org For example, ceria nanoparticles synthesized in acidic media using cerium(IV) sulfate as a precursor tend to form ordered mesoporous structures, while synthesis in alkaline media results in an irregular stacking of particles. eurekalert.org The calcination temperature following precipitation is another critical parameter that strongly affects the physicochemical properties of the cerium oxide, including its specific surface area and crystallinity. eurekalert.org By carefully controlling these parameters, researchers can produce CeO₂ nanoparticles with desired characteristics for a wide range of applications, from catalysts to biomedical uses. eurekalert.orgacs.org

Table 1: Influence of Synthesis pH on Cerium Oxide Nanoparticle Properties Data derived from studies using cerium salt precursors.

| Synthesis Medium | Resulting Structure | Pore Size Distribution | Reference |

|---|---|---|---|

| Alkaline | Irregular stacking of nanoparticles | Irregular, varied sizes | eurekalert.org |

| Acidic | Ordered mesoporous structure | Narrower distribution | eurekalert.org |

Applications in Luminescent Materials and Phosphors

The unique electronic configuration of cerium ions makes them valuable dopants in the creation of luminescent materials and phosphors. The luminescence in cerium-doped materials often arises from the 5d-4f electronic transition of the Ce³⁺ ion. oup.com Interestingly, in materials like cerium-doped calcium sulfate (CaSO₄:Ce), the cerium ion can be oxidized from the luminescent Ce³⁺ state to the non-luminescent Ce⁴⁺ state upon exposure to ionizing radiation. oup.com

This redox behavior is central to the thermoluminescent (TSL) properties of CaSO₄:Ce. When the irradiated material is heated, the Ce⁴⁺ ions are reduced back to Ce³⁺, a process accompanied by the emission of light. oup.com This phenomenon is correlated with a strong TSL peak at high temperatures (around 400°C), making CaSO₄:Ce a candidate for high-temperature dosimetry applications. oup.com The study of fluorescence and excitation spectra confirms that the recovery of Ce³⁺ fluorescence is directly linked to the TSL readout, supporting the model of a pure redox reaction driving the luminescence. oup.com

Role in High-Performance Coatings and Composites

Cerium compounds, including those derived from cerium(IV) sulfate, are key ingredients in high-performance coatings and composites designed for demanding environments. uni-muenchen.de They are particularly noted for enhancing corrosion resistance. uni-muenchen.de The mechanism often involves cerium ions acting as corrosion inhibitors, which can be released in response to environmental triggers to passivate the metal surface and prevent further degradation. uni-muenchen.de

Cerium has been incorporated into various coating systems, including waterborne polyurethane and multi-layered films on magnesium alloys, demonstrating significantly improved corrosion protection. uni-muenchen.de Beyond corrosion resistance, cerium compounds contribute to other functionalities. For instance, they are used in the development of superhydrophobic coatings, which have self-cleaning and anti-icing properties. uni-muenchen.de In composite materials, such as cerium-incorporated hydroxyapatite/magnetite coatings on titanium alloys, these compounds contribute to a multifunctional profile that includes enhanced mechanical properties like adhesion strength and hardness, alongside improved bioactivity and biocidal effects. researchgate.net

Electrochemical Energy Storage Applications (e.g., Redox Flow Batteries)

The Ce(III)/Ce(IV) redox couple is a promising candidate for the positive electrolyte in redox flow batteries (RFBs) due to its high redox potential. acs.orgnih.gov The electrochemical behavior of this couple is typically studied in a sulfuric acid medium, where the concentration of the acid affects key parameters such as the equilibrium potential, diffusion coefficient, and reaction kinetics. acs.org In these systems, cerium ions form various complexes with sulfate, and the nature of these complexes changes with acid concentration. acs.org

Table 2: Comparison of Electrolytes for Cerium-Based Redox Flow Batteries

| Electrolyte Medium | Key Characteristic | Challenge/Advantage | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Forms various cerium-sulfate complexes | Challenge: Low solubility of cerium ions | acs.org |

| Methanesulfonic Acid (MSA) | Significantly higher cerium solubility | Advantage: Enables higher energy density | nih.govnih.gov |

Application in Organic Electronic Components as p-Dopants or Electron Transport Materials

In the field of organic electronics, molecular doping is a crucial technique for enhancing the electrical conductivity and charge carrier injection in semiconductor layers. atomfair.com P-doping involves introducing an electron-accepting molecule (a p-dopant) into a hole transport layer (HTL) to increase the density of free holes. atomfair.com

A novel class of vacuum-processable p-dopants based on cerium(IV) complexes has been developed. atomfair.com The strong p-doping capability of these materials stems from the high oxidation state of the central metal ion, Ce(IV), which makes it a powerful oxidant and an excellent electron acceptor. atomfair.com This property is analogous to that of cerium(IV) ammonium (B1175870) nitrate, a common oxidant in organic chemistry. atomfair.com These cerium-based dopants have been shown to be effective even in organic HTLs with low-lying highest occupied molecular orbital (HOMO) levels. atomfair.com A significant advantage of these new dopants is their low parasitic absorption in the visible and near-infrared spectral ranges compared to established dopants, which reduces optical losses in devices like organic photodetectors and light-emitting diodes. atomfair.com By incorporating these cerium-based dopants, the specific detectivity of near-infrared organic photodetectors was increased by an order of magnitude. atomfair.com

Environmental Remediation and Green Chemistry Perspectives

Advanced Oxidation Processes (AOPs) for Contaminant Degradation Using Cerium(IV)

Cerium(IV) compounds are instrumental in Advanced Oxidation Processes (AOPs), which are designed to eliminate persistent organic pollutants from wastewater. researchgate.net The core of these processes is the generation of highly reactive hydroxyl radicals (HO•) that can mineralize a wide range of organic contaminants into less harmful substances like carbon dioxide and water. researchgate.netresearchgate.net

The Ce(IV)/Ce(III) redox couple is a key component in several AOP systems. For instance, in the Ce(IV)/H₂O₂ system, Ce(IV) enhances the production of hydroxyl radicals from hydrogen peroxide, leading to the rapid decolorization and mineralization of dyes like rhodamine B. researchgate.net Studies have demonstrated that this system can achieve approximately 80% degradation of rhodamine B within 60 minutes under acidic conditions (pH 4.0). researchgate.net The mediated electrochemical oxidation (MEO) process, utilizing Ce(IV) in nitric acid, has also proven effective for the near-complete destruction of various model organic pollutants. researchgate.net This process can achieve over 95% removal of Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). researchgate.net

The catalytic activity of cerium is linked to its ability to cycle between the +3 and +4 oxidation states, which facilitates the generation of reactive oxygen species. nih.govresearchgate.net Cerium-based systems have been successfully applied to degrade a variety of recalcitrant compounds, including phenols, cyanides, and polycyclic aromatic hydrocarbons (PAHs), with removal efficiencies often exceeding 99%. researchgate.net

Table 1: Efficiency of Cerium(IV)-Based AOPs on Various Contaminants

| Contaminant | AOP System | Removal Efficiency (%) | Reference |

|---|---|---|---|

| Rhodamine B | Ce(IV)/H₂O₂/Hydroxylamine | ~80% | researchgate.net |

| Phenols | Ce(SO₄)₂·4H₂O | 99.97% | researchgate.net |

| Cyanides | Ce(SO₄)₂·4H₂O | 97.67% | researchgate.net |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Ce(SO₄)₂·4H₂O | 99.40% | researchgate.net |

| EDTA | Mediated Electrochemical Oxidation (MEO) with Ce(IV) | >95% (TOC/COD) | researchgate.net |

| Norfloxacin (antibiotic) | Photocatalysis with Ceria | 95% | nih.gov |

Role in Sustainable Chemical Synthesis and Waste Minimization

In the realm of green chemistry, cerium(IV) compounds like ceric ammonium (B1175870) sulfate (B86663) serve as effective catalysts and reagents that promote sustainable synthetic routes. Their use often leads to milder reaction conditions, higher yields, and a reduction in hazardous byproducts, aligning with the principles of waste minimization. researchgate.netacs.org

Cerium(IV) ammonium nitrate (B79036) (CAN), a related compound, is a widely used single-electron oxidant in organic synthesis. researchgate.netresearchgate.net It facilitates a variety of transformations, including the oxidation of alcohols to carbonyl compounds and the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.orgacs.org The catalytic potential of Ce(IV) is rooted in its high redox potential and its ability to generate organic radicals, which can initiate desired chemical reactions. researchgate.net

The application of cerium-based catalysts can reduce the reliance on more toxic or stoichiometric heavy metal oxidants. For example, ceria (CeO₂) supported catalysts have been shown to enhance the rates of oxidation reactions, such as the oxidation of CO and cyclohexane. mit.edu This rate enhancement is attributed to the electronic effects of Ce(IV) ions and the unique metal-support interface. mit.edu Green synthesis methods, which utilize natural substances like plant extracts, are also being explored for the production of cerium oxide nanoparticles, further contributing to the sustainability of these processes. mdpi.comrsc.org

Recovery and Recycling Strategies for Cerium in Chemical Processes

The increasing use of cerium in catalytic and remediation processes necessitates the development of efficient recovery and recycling strategies to ensure economic viability and minimize environmental release. tandfonline.com Key secondary sources for cerium recovery include spent catalysts from fluid catalytic cracking (FCC) and automotive converters, as well as waste from glass polishing powders. researchgate.netresearchgate.netmtu.edu

Several hydrometallurgical techniques are employed for cerium recovery, including:

Solvent Extraction: This is a highly effective method for separating cerium from other rare earth elements. semanticscholar.orgresearchgate.net Organophosphorus extractants like Cyanex 923 and di-2-ethylhexyl phosphoric acid (D2EHPA) are commonly used to selectively extract Ce(IV) from acidic leach solutions. semanticscholar.orgdeswater.com The unique ability of cerium to exist in a stable +4 oxidation state allows for its facile separation from other trivalent lanthanides. semanticscholar.org

Precipitation: Cerium can be selectively precipitated from solutions by adjusting the pH. imim.pl For instance, after oxidizing Ce(III) to Ce(IV), cerium hydroxide (B78521) (Ce(OH)₄) can be precipitated due to its low solubility, while other rare earth elements remain in solution. imim.pl

Ion Exchange: Materials like zeolites can be used to recover cerium from dilute solutions through cation exchange processes. researchgate.net Studies have shown that NH₄⁺-exchanged zeolites can achieve high removal efficiency for Ce³⁺ from solutions mimicking industrial waste streams. researchgate.net

Recent research also focuses on integrated models where cerium compounds used for wastewater treatment (e.g., as coagulants) are recovered from the resulting sludge, creating a closed-loop system. researchgate.net For example, cerium can be extracted from sludge using hydrochloric acid and then recovered as cerium(III) oxalate, which is then converted to cerium(IV) oxide for reuse. researchgate.net

Table 2: Cerium Recovery Methods and Efficiencies

| Source | Recovery Method | Key Reagent/Material | Recovery Efficiency (%) | Reference |

|---|---|---|---|---|

| Spent NiMH Batteries | Selective Precipitation | Sulfuric Acid / NaOH | 97% | imim.pl |